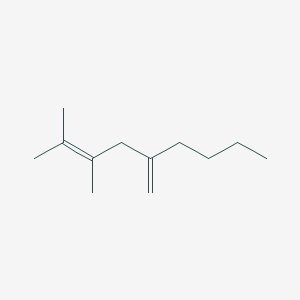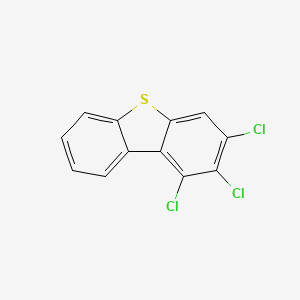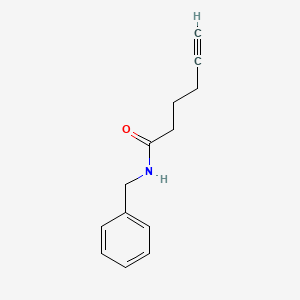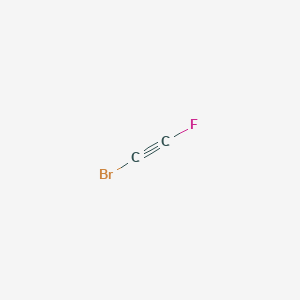
2-Nonene, 2,3-dimethyl-5-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonene, 2,3-dimethyl-5-methylene- is an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond. This particular compound has a unique structure with multiple substituents, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonene, 2,3-dimethyl-5-methylene- can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3-dimethyl-1-butene, with an appropriate alkyl halide under the presence of a strong base like potassium tert-butoxide. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Nonene, 2,3-dimethyl-5-methylene- may involve catalytic processes. Catalysts such as zeolites or transition metal complexes can be employed to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nonene, 2,3-dimethyl-5-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding epoxides or diols.
Reduction: Hydrogenation of the double bonds using catalysts like palladium on carbon can yield saturated hydrocarbons.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
2-Nonene, 2,3-dimethyl-5-methylene- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Nonene, 2,3-dimethyl-5-methylene- involves its interaction with various molecular targets. The double bonds in the compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bonds. This can lead to the formation of carbocation intermediates, which can further react to form various products. The specific pathways and targets depend on the nature of the reacting species and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nonene, 2-methyl-: Another alkene with a similar structure but different substituent positions.
2-Nonene, 4,6-dimethyl-: A compound with additional methyl groups at different positions.
2-Nonene, 5-ethyl-3,5-dimethyl-: A structurally related compound with an ethyl group.
Uniqueness
2-Nonene, 2,3-dimethyl-5-methylene- is unique due to its specific arrangement of substituents, which can influence its reactivity and physical properties. The presence of the methylene group at the 5-position adds to its distinctiveness, making it an interesting compound for various chemical studies and applications.
Propriétés
Numéro CAS |
161240-43-3 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
2,3-dimethyl-5-methylidenenon-2-ene |
InChI |
InChI=1S/C12H22/c1-6-7-8-11(4)9-12(5)10(2)3/h4,6-9H2,1-3,5H3 |
Clé InChI |
QJDZGCYGTWELFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)CC(=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)



![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)


![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)
![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
